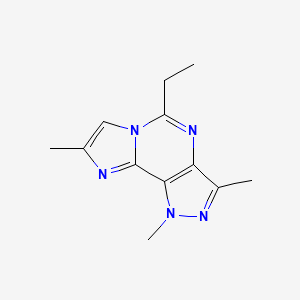

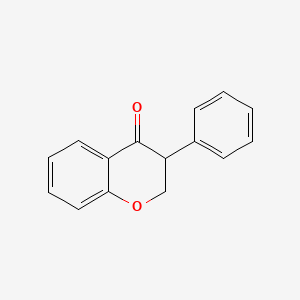

5-メチル-1,10-フェナントロリン

概要

説明

5-Methyl-1,10-phenanthroline forms iron(II)-phenanthroline complexes and their gas-phase stabilities has been investigated in an electrospray ionization mass spectrometer.

科学的研究の応用

鉄(II)-フェナントロリン錯体の形成

5-メチル-1,10-フェナントロリンは、鉄(II)-フェナントロリン錯体を形成することが知られています . これらの錯体は、エレクトロスプレーイオン化質量分析計を用いて気相安定性が研究されています . このアプリケーションは、金属-配位子錯体の研究が非常に重要な無機化学の分野で特に役立ちます。

アルミニウム合金中の銅(II)の定量

5-メチル-1,10-フェナントロリンのもう一つの重要なアプリケーションは、キャピラリーゾーン電気泳動によるジュラルミン合金中の銅(II)の定量です . この方法は、材料科学および工学において重要な合金の組成を分析するための迅速かつ正確な方法を提供します。

Safety and Hazards

作用機序

Target of Action

5-Methyl-1,10-phenanthroline primarily targets iron (II) and copper (II) ions . These ions play crucial roles in various biological processes, including oxygen transport, electron transfer, and catalysis of biochemical reactions.

Mode of Action

The compound forms complexes with iron (II) and copper (II) ions . The formation of these complexes can influence the availability and reactivity of these metal ions, thereby affecting the biochemical processes they are involved in.

生化学分析

Biochemical Properties

5-Methyl-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It is known to interact with various metal ions, such as iron(II) and copper(II), forming stable chelates. These interactions are essential in studying the catalytic activities of metalloenzymes and the role of metal ions in biological systems. For instance, 5-Methyl-1,10-phenanthroline forms a complex with iron(II), which can be used to investigate the redox properties of iron-containing enzymes . Additionally, it has been utilized in the determination of copper(II) in various samples through capillary zone electrophoresis .

Cellular Effects

The effects of 5-Methyl-1,10-phenanthroline on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By forming complexes with metal ions, 5-Methyl-1,10-phenanthroline can modulate the activity of metalloenzymes, thereby affecting various cellular functions. For example, its interaction with iron(II) can impact the activity of iron-dependent enzymes, leading to alterations in cellular redox states and metabolic pathways . Furthermore, 5-Methyl-1,10-phenanthroline has been shown to affect the expression of genes involved in metal ion homeostasis and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-1,10-phenanthroline involves its ability to chelate metal ions, thereby influencing the activity of metalloenzymes and other metal-dependent biomolecules. The binding of 5-Methyl-1,10-phenanthroline to metal ions can inhibit or activate enzyme functions, depending on the specific enzyme and metal ion involved. For instance, the formation of a complex with iron(II) can inhibit the activity of certain iron-dependent enzymes, leading to changes in cellular redox states and metabolic processes . Additionally, 5-Methyl-1,10-phenanthroline can induce changes in gene expression by modulating the availability of metal ions required for transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1,10-phenanthroline can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions can lead to the formation of complexes that may degrade over time. Studies have shown that the stability of 5-Methyl-1,10-phenanthroline-metal complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands . Long-term exposure to 5-Methyl-1,10-phenanthroline in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and alter cellular functions .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,10-phenanthroline in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, 5-Methyl-1,10-phenanthroline can effectively chelate metal ions and modulate enzyme activities without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as oxidative stress, cellular damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the beneficial effects of 5-Methyl-1,10-phenanthroline are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

5-Methyl-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 5-Methyl-1,10-phenanthroline can affect the levels of metabolites by altering the availability of metal ions required for enzymatic reactions . Its role in metal ion homeostasis further underscores its importance in maintaining cellular metabolic balance .

Transport and Distribution

The transport and distribution of 5-Methyl-1,10-phenanthroline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 5-Methyl-1,10-phenanthroline can bind to metal ions and form complexes that are distributed to different cellular compartments . The localization and accumulation of these complexes can influence their biological activity and function .

Subcellular Localization

The subcellular localization of 5-Methyl-1,10-phenanthroline is determined by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 5-Methyl-1,10-phenanthroline are closely linked to its subcellular distribution, as its interactions with metal ions and enzymes can vary depending on the compartment .

特性

IUPAC Name |

5-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQYOZROIFQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062771 | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-78-6 | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,10-phenanthroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5-Methyl-1,10-phenanthroline is C13H10N2 and its molecular weight is 194.23 g/mol.

A: Researchers commonly use techniques like Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize 5-Methyl-1,10-phenanthroline and its complexes. [, , , , ]

A: 5-Methyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable chelate complex. [, , , , ]

A: 5-Methyl-1,10-phenanthroline readily forms complexes with various transition metal ions like iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt). [, , , , , , ]

A: Yes, these complexes find applications in areas like light-emitting electrochemical cells (LECs), due to their interesting luminescent properties. [] They are also studied for their magnetic properties, which could lead to applications in molecular magnetism. [, , , , ]

A: The planar aromatic structure of 5-Methyl-1,10-phenanthroline allows it to intercalate between DNA base pairs. This intercalation is often enhanced when the molecule is part of a metal complex, which can further interact with DNA. [, , , ]

A: The position and number of methyl groups on the phenanthroline ring significantly influence the cytotoxicity of the complexes, likely by affecting both their DNA binding affinity and their cellular uptake. [, ] Additionally, the rate of degradation by glutathione shows an inverse correlation to cytotoxicity, with less stable complexes degrading faster and exhibiting lower activity. []

A: In heteroleptic Cr(III) complexes where 5-Methyl-1,10-phenanthroline is one of the ligands, it influences the energy levels of the complex and contributes to the overall efficiency of singlet oxygen generation upon light irradiation. []

A: Research suggests that encapsulating platinum(II) complexes within cucurbit[n]urils can prevent degradation by glutathione, potentially increasing their stability and bioavailability. [] Further research into specific formulation approaches is necessary for other applications.

A: Computational methods like density functional theory (DFT) are employed to study electronic structures, predict spectroscopic properties, and understand the luminescence behavior of 5-Methyl-1,10-phenanthroline complexes. [, ]

A: Yes, SAR studies have focused on modifying the phenanthroline ring with substituents like methyl groups, halogens, or nitro groups. These modifications impact the complex's lipophilicity, steric hindrance, and electronic properties, ultimately affecting its biological activity, DNA binding affinity, and cytotoxicity. [, , ]

A: Common analytical techniques include high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and various electrochemical methods. [, , ]

A: While specific information on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)